molecular formula C24H23ClN4O4S B11136527 (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No.: B11136527
M. Wt: 499.0 g/mol
InChI Key: YDIJORGUJIVUFH-RGVLZGJSSA-N
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Description

(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the morpholine and chlorobenzenesulfonyl groups. The final step involves the formation of the prop-2-enenitrile moiety under specific reaction conditions, such as the use of strong bases and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, catalysts, and other products. Its unique chemical properties make it valuable for various applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application, but common mechanisms include inhibition of enzyme activity, receptor antagonism, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-BROMOBENZENESULFONYL)-3-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE
  • (2E)-2-(4-METHYLBENZENESULFONYL)-3-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE

Uniqueness

What sets (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorobenzenesulfonyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H23ClN4O4S

Molecular Weight

499.0 g/mol

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C24H23ClN4O4S/c1-15-5-4-10-29-22(15)27-23(28-13-16(2)33-17(3)14-28)21(24(29)30)11-20(12-26)34(31,32)19-8-6-18(25)7-9-19/h4-11,16-17H,13-14H2,1-3H3/b20-11+

InChI Key

YDIJORGUJIVUFH-RGVLZGJSSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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